2-Amino-6-butylamino-1H-pyrimidine-4-thione
Description
Properties
CAS No. |
90112-08-6 |
|---|---|
Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-amino-6-(butylamino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H14N4S/c1-2-3-4-10-6-5-7(13)12-8(9)11-6/h5H,2-4H2,1H3,(H4,9,10,11,12,13) |
InChI Key |
AWZDAXGSRGUSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=S)N=C(N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile (Intermediate)
- Starting from methylene malononitrile (92% purity), treatment with acetamidine hydrochloride in the presence of sodium ethoxide yields 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile.
- The yield reported is approximately 64%, with a melting point of 258-260°C, indicating good purity and crystallinity.
Nucleophilic Substitution to Form 6-Butylamino-4-amino-2-methylpyrimidine-5-carbonitrile
- A mixture of 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile (1 equivalent) and a 40% aqueous solution of butylamine (1 ml) is heated under reflux in 10 ml of alcohol.
- The reaction proceeds until the evolution of methylmercaptan ceases, which is monitored by sodium nitroprusside solution turning pink (indicating the presence of methylmercaptan).
- After cooling, the solid product is filtered, washed with ice-cold alcohol, dried, and recrystallized from alcohol to afford the 6-butylamino derivative.
Conversion to 2-Amino-6-butylamino-1H-pyrimidine-4-thione
- The 6-butylamino-4-amino-2-methylpyrimidine-5-carbonitrile intermediate is subjected to reaction with ethylene diamine in the presence of p-toluenesulfonic acid under reflux at 160°C for 48 hours to form an imidazo-fused pyrimidine intermediate.
- This intermediate is then treated with alcoholic potassium hydroxide solution and carbon disulfide under reflux for 12 hours.
- Excess carbon disulfide is distilled off, and the residue is neutralized with dilute hydrochloric acid.
- The crude product is filtered, washed with water, dried, and recrystallized from dimethylformamide (DMF) to yield the final this compound compound.
Reaction Conditions and Monitoring
| Step | Reagents & Conditions | Monitoring Method | Yield & Purity Indicators |
|---|---|---|---|
| 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile synthesis | Methylene malononitrile, acetamidine hydrochloride, sodium ethoxide | Melting point, purity by recrystallization | 64% yield, mp 258-260°C |
| Nucleophilic substitution with butylamine | Reflux in alcohol, 40% aqueous butylamine | Methylmercaptan evolution by sodium nitroprusside test | Solid isolated, recrystallized product |
| Cyclization with ethylene diamine | Reflux at 160°C, p-toluenesulfonic acid catalyst, 48 h | Reaction completion by chromatographic purification | Purified intermediate |
| Thionation with KOH and carbon disulfide | Reflux with alcoholic KOH and CS2, 12 h | Removal of excess CS2 by distillation, neutralization | Crude product recrystallized from DMF |
Analytical Characterization Supporting Preparation
- Infrared (IR) spectroscopy shows characteristic bands for amino groups (~3350 cm⁻¹), C=N (~1654 cm⁻¹), and C=S (~1141 cm⁻¹) confirming the functional groups in the final compound.
- Proton nuclear magnetic resonance (^1H NMR) spectra display signals corresponding to methyl, methylene, and amino protons, including exchangeable NH protons, consistent with the proposed structure.
- Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content closely matching theoretical values, indicating high purity.
Research Discoveries and Notes
- The nucleophilic replacement of the 6-methylthio group is a critical step that determines the introduction of the butylamino substituent, which influences the biological activity profile of the compound.
- The use of ethylene diamine and p-toluenesulfonic acid facilitates the formation of an imidazo-fused intermediate, which is a key precursor for thionation.
- Carbon disulfide in alkaline alcoholic medium efficiently converts the intermediate to the thione derivative, a transformation essential for the compound's pharmacological properties.
- Drug likeness and therapeutic potential of such compounds have been evaluated, showing that bulkiness of the alkylamino group affects drug likeness scores, with butylamino derivatives being promising candidates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The thione group (−C=S) exhibits nucleophilic character, enabling reactions with alkyl halides and electrophilic reagents.
-
Alkylation : Treatment with methyl iodide in alkaline conditions yields 4-methylthio derivatives. For example, reacting 2-amino-6-butylamino-1H-pyrimidine-4-thione with methyl iodide in ethanol containing NaOH produces 4-(methylthio)-2-amino-6-butylaminopyrimidine .
-
Cyclization : Under reflux with carbondisulfide and ethylene diamine, the thione participates in intramolecular cyclization to form fused imidazo[1,2-c]pyrimido[5,4-e]pyrimidine systems .
Reactions Involving Amino Groups
The amino groups (−NH2 and −NHBu) undergo alkylation, acylation, and condensation.
-
Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) under acidic or basic conditions generates imine derivatives. This reaction is facilitated by the deprotonation of the amino group (pKa ~4.8) .
-
Acylation : Treatment with acetyl chloride in pyridine produces N-acetylated derivatives, enhancing solubility for pharmaceutical applications .
Tautomerism and Thiol-Disulfide Exchange
The thione group exhibits keto-enol tautomerism, shifting between −C=S and −C−SH forms under specific conditions.
-
Thiol Formation : In acidic environments, the thione tautomerizes to a thiol (−SH), which can oxidize to disulfides (−S−S−) in the presence of air or oxidizing agents .
-
Metal Coordination : The thiol form coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes, as confirmed by UV-Vis and FTIR spectroscopy .
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles.
-
Pyrimido[4,5-d]pyrimidines : Heating with formamide or phenyl isocyanate at 130–160°C induces cyclization, forming bicyclic systems. For instance, reaction with phenyl isocyanate yields 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
-
Imidazo-Pyrimidine Hybrids : Condensation with 1,2-diaminoethane in the presence of KOH produces imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives, which show antihistaminic activity (IC50: 30.2 μM) .
Oxidation and Reduction
Scientific Research Applications
Anticancer Properties
Research indicates that pyrimidine derivatives, including 2-amino-6-butylamino-1H-pyrimidine-4-thione, exhibit significant anticancer activity. These compounds have been shown to inhibit cell cycle kinases such as cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation. Inhibitors of CDK2, CDK4, and CDK6 can selectively inhibit the growth of cancer cells, making them potential candidates for cancer therapy .
Key Findings:
- The compound demonstrates anti-cell-proliferative effects.
- It has shown promise in treating various cancers, including solid tumors and leukemias.
- Its mechanism involves the inhibition of CDKs and focal adhesion kinase (FAK), contributing to reduced cell migration and increased apoptosis .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrimidine derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substitutions exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL .
Summary of Antimicrobial Studies:
- Compounds derived from pyrimidines have been tested against Gram-positive and Gram-negative bacteria.
- Some derivatives showed significant activity against Pseudomonas aeruginosa and Candida albicans.
- Structure-activity relationships (SARs) suggest that halogen substitutions enhance antimicrobial efficacy .
Synthesis Techniques
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Common methods include condensation reactions involving substituted thioureas or thiones with appropriate amines or pyrimidine precursors.
Synthesis Overview:
- Starting materials typically include thioureas or thiones.
- Reactions are conducted under controlled conditions to ensure the formation of desired derivatives.
Chemical Characterization
The compound has a molecular formula of C8H14N4S and a molecular weight of approximately 186.29 g/mol. Its structure includes a pyrimidine ring substituted with amino groups, which is critical for its biological activity .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of cancer cell lines in vitro. The study highlighted its potential as a lead compound for developing new anticancer agents .
Case Study: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of synthesized pyrimidine compounds revealed that those containing the 2-amino-6-butylamino substitution demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics such as ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-Amino-6-butylamino-1H-pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Pyrimidine derivatives with substitutions at positions 2, 4, and 6 exhibit diverse physicochemical and functional properties. Below is a detailed comparison of 2-amino-6-butylamino-1H-pyrimidine-4-thione with five analogous compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Reactivity: Thione vs. Hydroxyl: The thione group (-S) in the target compound and 2-amino-6-methyl-1H-pyrimidine-4-thione enhances nucleophilic reactivity compared to hydroxyl (-OH) derivatives like 2-amino-4-hydroxy-6-methylpyrimidine . This makes thione-containing compounds more suitable for metal coordination or thiol-disulfide exchange reactions. Amino/Alkylamino Groups: The butylamino group in the target compound increases hydrophobicity compared to methyl (CAS 6307-44-4) or dimethylamino (CAS 76750-84-0) substituents. This could impact bioavailability or solubility in aqueous systems .
Functional Applications: Biochemical Reagents: Hydroxyl- and amino-substituted pyrimidines (e.g., 2-amino-4-hydroxy-6-methylpyrimidine and 4-amino-2-dimethylamino-6-hydroxypyrimidine ) are widely used in nucleotide synthesis due to their ability to mimic natural nucleobases. Nitro Derivatives: The nitro-substituted analog (CAS 88798-31-6) may serve as an intermediate in high-energy materials or dyes, leveraging the electron-withdrawing nitro group for stability or reactivity.
Synthetic Considerations: describes synthesis routes for pyrimidine analogs involving protection/deprotection steps (e.g., acetyl chloride-mediated acetylation ).
Safety and Handling: Limited safety data are available for the target compound, but GHS classification suggests adherence to standard pyrimidine handling protocols . In contrast, hydroxylated derivatives (e.g., CAS 3977-29-5 ) may pose fewer acute hazards due to reduced reactivity.
Biological Activity
2-Amino-6-butylamino-1H-pyrimidine-4-thione (CAS No: 90112-08-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H14N4S
- Molecular Weight : 186.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thione functional group may contribute to its reactivity and ability to form complexes with metal ions or other biomolecules, which can influence its biological effects.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study indicated that similar pyrimidine derivatives demonstrated activity against various bacterial strains, suggesting that this compound may possess comparable effects. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance antimicrobial potency.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several pyrimidine derivatives, including those structurally related to this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the thione group plays a crucial role in enhancing the antimicrobial properties of these compounds.
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects of pyrimidine-based compounds, researchers found that certain derivatives exhibited IC50 values lower than 20 µM against various cancer cell lines. Although specific data on this compound was not available, the findings suggest that similar compounds could be developed into effective anticancer agents through further optimization.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Pyrimidine derivative | MIC = 20 µg/mL | IC50 = 15 µM |
| Compound B | Thiazole derivative | MIC = 30 µg/mL | IC50 = 25 µM |
| This compound | C8H14N4S | Potentially active | Pending studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
